molecular formula C18H17F3N2O4 B4067635 METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE

METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE

Cat. No.: B4067635
M. Wt: 382.3 g/mol
InChI Key: LOLRJFPLBJLPBN-UHFFFAOYSA-N
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Description

METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, in particular, is notable for its unique structure, which includes a trifluoroacetyl group and a pyrrolidine ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

Scientific Research Applications

METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE has several scientific research applications:

Preparation Methods

The synthesis of METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and the pyrrolidine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Compared to other indole derivatives, METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE is unique due to its trifluoroacetyl group and pyrrolidine ring. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole core.

These compounds share the indole core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-(2,2,2-trifluoroacetyl)indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c1-27-17(26)11-4-5-12-13(16(25)18(19,20)21)9-23(14(12)8-11)10-15(24)22-6-2-3-7-22/h4-5,8-9H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLRJFPLBJLPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2CC(=O)N3CCCC3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE

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